molecular formula C15H26O2 B11745568 (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate CAS No. 59672-05-8

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate

Cat. No.: B11745568
CAS No.: 59672-05-8
M. Wt: 238.37 g/mol
InChI Key: UWEYUMKZEVARAF-UHFFFAOYSA-N
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Description

(1,3,3-trimethyl-2-bicyclo[221]heptanyl) 3-methylbutanoate is a chemical compound known for its unique bicyclic structure This compound is characterized by a bicyclo[221]heptane core with three methyl groups and a 3-methylbutanoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate typically involves the esterification of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanol) with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester functional group into an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a model system to study the reactivity of bicyclic structures and ester functional groups. It is also employed in the synthesis of more complex molecules.

Biology: In biological research, derivatives of this compound are studied for their potential as bioactive molecules, including antimicrobial and anti-inflammatory agents.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.

Industry: In the industrial sector, the compound is used in the synthesis of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological pathways. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol): This compound shares the bicyclic core but has a hydroxyl group instead of an ester.

    (1,3,3-trimethylbicyclo[2.2.1]heptane): This compound lacks the ester functional group and is fully saturated.

    (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one):

Uniqueness: The presence of the 3-methylbutanoate ester group in (1,3,3-trimethyl-2-bicyclo[221]heptanyl) 3-methylbutanoate distinguishes it from other similar compounds

Properties

CAS No.

59672-05-8

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-10(2)8-12(16)17-13-14(3,4)11-6-7-15(13,5)9-11/h10-11,13H,6-9H2,1-5H3

InChI Key

UWEYUMKZEVARAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1C(C2CCC1(C2)C)(C)C

Origin of Product

United States

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